

An In-depth Technical Guide to Methyl Tetracosanoate

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Compound of Interest

Compound Name: Methyl tetracosanoate

Cat. No.: B048067

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This guide provides a comprehensive overview of **methyl tetracosanoate**, also known as methyl lignocerate, tailored for researchers, scientists, and professionals in drug development. It covers its chemical structure, physicochemical properties, experimental protocols for its synthesis and analysis, and its role in biological signaling pathways.

Chemical Identity and Structure

Methyl tetracosanoate is the methyl ester of tetracosanoic acid (lignoceric acid), a saturated fatty acid with a 24-carbon backbone. It belongs to the class of compounds known as fatty acid methyl esters (FAMES).^{[1][2][3]}

- Chemical Formula: $C_{25}H_{50}O_2$ ^{[1][2][3][4]}
- IUPAC Name: **methyl tetracosanoate**^{[1][4]}
- Synonyms: Methyl lignocerate, Lignoceric acid methyl ester, C24:0 FAME^{[2][3]}
- CAS Number: 2442-49-1^{[2][3]}
- Linear Formula: $CH_3(CH_2)_{22}COOCH_3$ ^{[5][6]}

Molecular Structure:

The structure consists of a long, unbranched 24-carbon acyl chain attached to a methyl ester group.

Physicochemical Properties

The physical and chemical properties of **methyl tetracosanoate** are summarized in the table below. This data is crucial for its handling, storage, and application in experimental settings.

Property	Value	References
Molecular Weight	382.66 g/mol	[2] [3] [5]
Appearance	White to off-white crystalline solid or powder	
Melting Point	58-60 °C	[5] [6]
Boiling Point	232 °C at 4 mmHg	[5] [6]
Solubility	Soluble in chloroform and tetrahydrofuran. Slightly soluble in ethyl acetate and methanol.	[7] [8]
Storage Temperature	2-8°C	[5] [6]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of **methyl tetracosanoate** are provided below.

This protocol describes a standard laboratory procedure for the synthesis of **methyl tetracosanoate** from lignoceric acid using an acid catalyst.

Materials:

- Lignoceric acid (Tetracosanoic acid)
- Anhydrous methanol (CH₃OH)
- Concentrated sulfuric acid (H₂SO₄) or Acetyl chloride (for preparing methanolic HCl)[\[2\]](#)
- Hexane

- Saturated sodium bicarbonate (NaHCO_3) solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel.

Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve lignoceric acid in anhydrous methanol (e.g., 1 g of acid in 20 mL of methanol).
- **Catalyst Addition:** While stirring, slowly add a catalytic amount of concentrated sulfuric acid (approx. 0.5 mL). Alternatively, prepare anhydrous methanolic HCl by carefully adding acetyl chloride to cold methanol.^[2]
- **Reflux:** Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Let the reaction proceed for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel containing hexane and water.
- **Extraction:** Shake the funnel gently and allow the layers to separate. The top organic layer contains the **methyl tetracosanoate**.
- **Washing:** Wash the organic layer sequentially with water and then with a saturated sodium bicarbonate solution to neutralize the excess acid. Finally, wash with brine.
- **Drying and Evaporation:** Dry the organic layer over anhydrous sodium sulfate, filter, and remove the hexane solvent using a rotary evaporator to yield crude **methyl tetracosanoate**.

The crude product from the synthesis can be purified by recrystallization to obtain a high-purity solid.

Materials:

- Crude **methyl tetracosanoate**

- Recrystallization solvent (e.g., acetone, ethanol, or a hexane/ethyl acetate mixture)[9]
- Erlenmeyer flask, hot plate, Buchner funnel, filter flask, filter paper.

Procedure:

- Solvent Selection: Choose a solvent in which **methyl tetracosanoate** is sparingly soluble at room temperature but highly soluble when hot.[10]
- Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate until the solvent boils and the solid dissolves completely. Add more hot solvent in small portions if necessary.[11][12]
- Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[11][12]
- Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[10][13]
- Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.[11][13]
- Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[13]
- Drying: Dry the crystals in a vacuum oven or air-dry to remove residual solvent. The purity can be checked by measuring the melting point.

GC is a standard method for analyzing the purity of FAMES like **methyl tetracosanoate**, which is often used as an analytical standard itself.[5][6]

Instrumentation & Conditions:

- Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
- Column: A polar capillary column, such as one with a Carbowax-type (polyethylene glycol) stationary phase (e.g., Omegawax, FAMEWAX), is typically used for FAME analysis.[2][14]

- Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).[2][15]
- Injector: Split/splitless injector, temperature set to ~220-250°C.[2]
- Oven Temperature Program:
 - Initial temperature: 70°C, hold for 2 minutes.
 - Ramp: Increase at 5°C/min to 240°C.
 - Final hold: Hold at 240°C for 5 minutes.[2] (Note: The temperature program should be optimized based on the specific column and analytes.)
- Detector: FID temperature at ~250-300°C.

Procedure:

- Sample Preparation: Dissolve a small, accurately weighed amount of purified **methyl tetracosanoate** in a suitable solvent (e.g., hexane or methylene chloride) to a known concentration (e.g., 1 mg/mL).
- Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.[2][15]
- Data Analysis: The purity is determined by the relative peak area of **methyl tetracosanoate** compared to any impurity peaks in the resulting chromatogram. For quantitative analysis, a calibration curve would be generated using standards of known concentrations.

Biological Activity and Signaling Pathways

Methyl tetracosanoate has demonstrated notable biological activity, particularly in metabolic regulation. It is recognized for its anti-diabetic properties.[4][16]

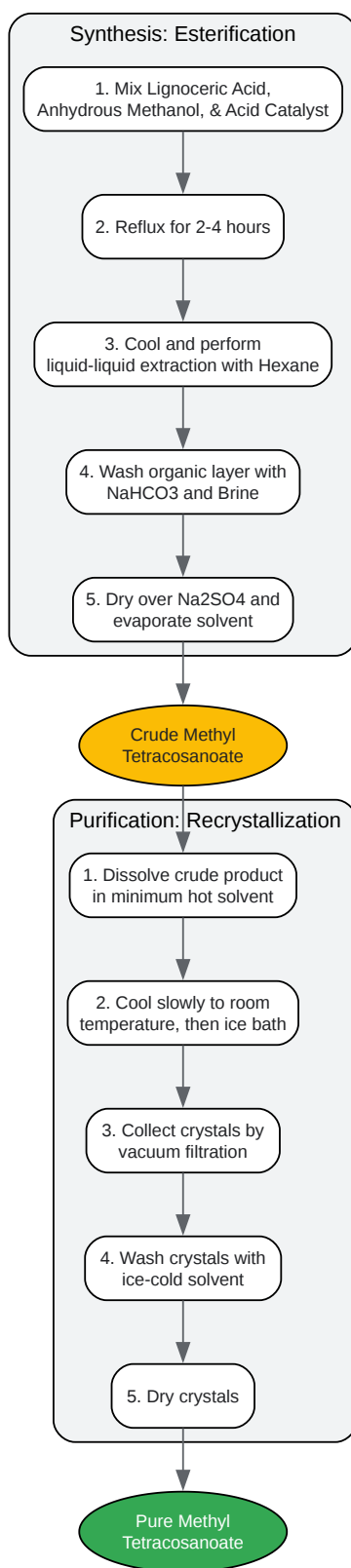
In vitro studies have shown that **methyl tetracosanoate** can increase glucose uptake in 3T3-L1 adipocytes. This effect is mediated, at least in part, by an elevation in the mRNA expression of Glucose Transporter 4 (GLUT4).[16] GLUT4 is the primary insulin-responsive glucose transporter in adipose tissue and muscle.[17][18] The insulin signaling cascade that leads to GLUT4 translocation is a well-established pathway. Insulin binding to its receptor triggers a phosphorylation cascade involving Insulin Receptor Substrate (IRS), Phosphoinositide 3-kinase

(PI3K), and Akt (Protein Kinase B), which ultimately signals GLUT4-containing storage vesicles to translocate to and fuse with the plasma membrane, thereby facilitating glucose entry into the cell.[19][20] **Methyl tetracosanoate** appears to positively influence this pathway by upregulating the expression of the key transporter, GLUT4.

While direct studies on **methyl tetracosanoate**'s role in adipogenesis are limited, other FAMES have been shown to influence this process. For instance, Palmitic Acid Methyl Ester (PAME) enhances adipogenic differentiation in mesenchymal stem cells.[21] This process involves the activation of G-protein coupled receptors (GPR40/120), leading to a downstream cascade involving Phospholipase C (PLC), increased intracellular calcium, and activation of the ERK pathway. This ultimately upregulates key adipogenic transcription factors like PPAR γ . [21] Given its structural similarity, it is plausible that **methyl tetracosanoate** could modulate adipogenesis through a similar mechanism, influencing the differentiation of preadipocytes.

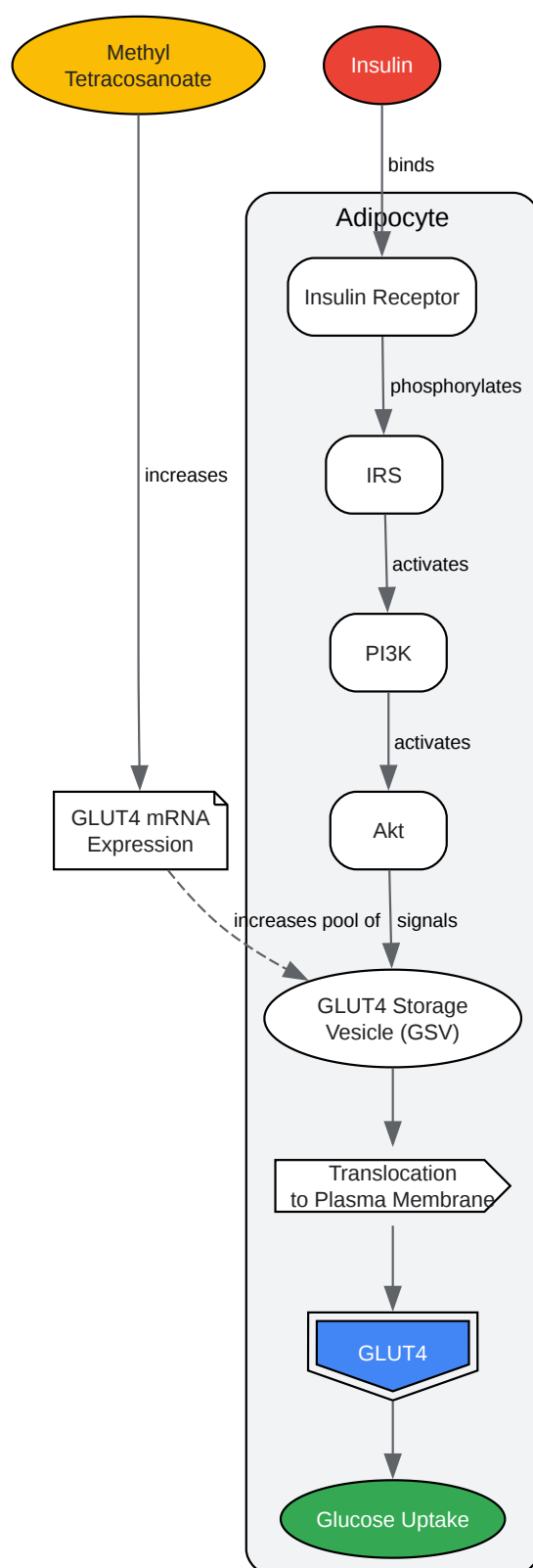
Visualizations

The following diagrams illustrate the experimental workflow and biological pathways associated with **methyl tetracosanoate**.



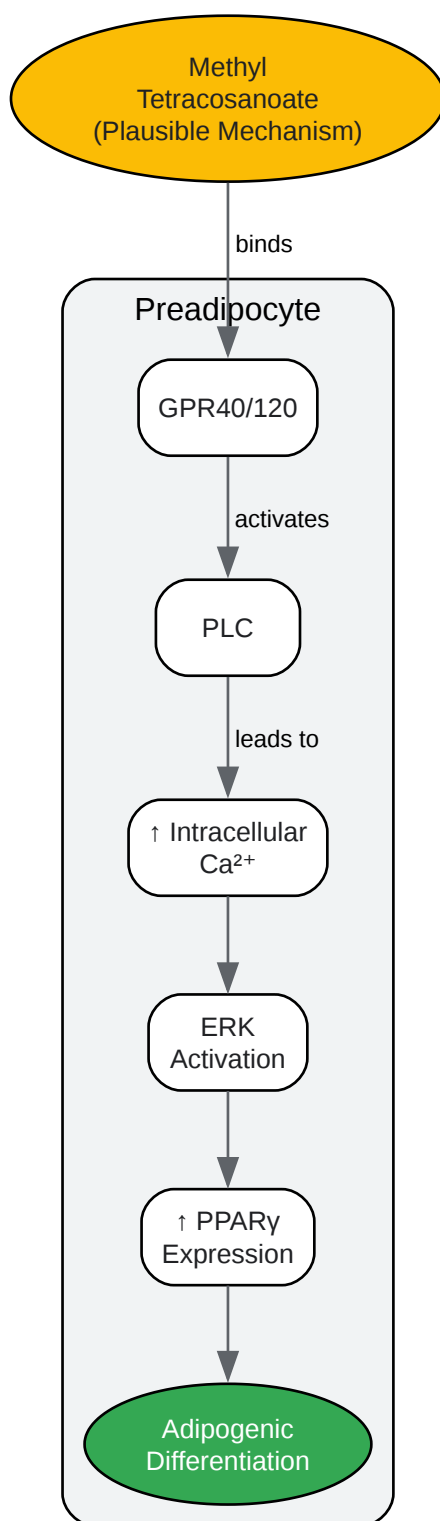
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Caption: Workflow for the synthesis and purification of **methyl tetracosanoate**.



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Caption: Effect of **methyl tetracosanoate** on the insulin signaling pathway.



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Caption: Plausible mechanism for **methyl tetracosanoate**'s role in adipogenesis.

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